molecular formula C14H16N4O4 B593023 N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline CAS No. 1713-64-0

N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline

Cat. No.: B593023
CAS No.: 1713-64-0
M. Wt: 304.306
InChI Key: WXMYAKXNBGIYTO-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₄H₁₆N₄O₄ and a molecular weight of 304.301 g/mol . This compound is characterized by the presence of a hydrazone group, which is a functional group consisting of a nitrogen-nitrogen double bond attached to a carbonyl group. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline typically involves the condensation reaction between cyclohexylideneacetaldehyde and 2,4-dinitrophenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazone bond. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline can be compared with other hydrazone derivatives, such as:

    2,4-Dinitrophenylhydrazine: A commonly used reagent for detecting carbonyl compounds.

    N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A novel Schiff base derivative with similar structural features. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other hydrazone derivatives.

Properties

CAS No.

1713-64-0

Molecular Formula

C14H16N4O4

Molecular Weight

304.306

IUPAC Name

N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C14H16N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h6-10,16H,1-5H2/b15-9-

InChI Key

WXMYAKXNBGIYTO-DHDCSXOGSA-N

SMILES

C1CCC(=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1

Synonyms

Cyclohexylideneacetaldehyde (2,4-dinitrophenyl)hydrazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.